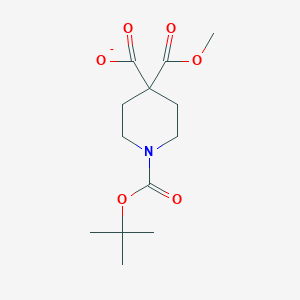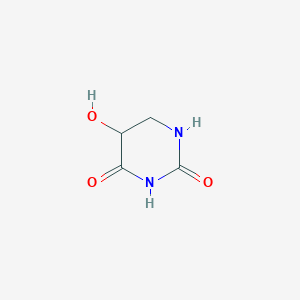
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring with two keto groups at positions 2 and 4, and a hydroxyl group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- typically involves the condensation of barbituric acid with appropriate aldehydes or ketones. One common method is the reaction of barbituric acid with formaldehyde under basic conditions, followed by oxidation to introduce the hydroxyl group at position 5. The reaction conditions often include the use of solvents such as ethanol or water, and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a keto group.
Reduction: The keto groups at positions 2 and 4 can be reduced to form hydroxyl groups.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
Oxidation: Formation of 2,4,5-trioxo-pyrimidine.
Reduction: Formation of 2,4,5-trihydroxy-pyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group at position 5 can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the keto groups at positions 2 and 4 can participate in nucleophilic and electrophilic reactions, affecting enzyme activity and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: Lacks the hydroxyl group at position 5.
2,4(1H,3H)-Pyrimidinedione, dihydro-6-hydroxy-: Hydroxyl group at position 6 instead of 5.
2,4(1H,3H)-Pyrimidinedione, dihydro-5-methyl-: Methyl group at position 5 instead of hydroxyl.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- is unique due to the presence of the hydroxyl group at position 5, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1635-26-3 |
|---|---|
Fórmula molecular |
C4H6N2O3 |
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
5-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O3/c7-2-1-5-4(9)6-3(2)8/h2,7H,1H2,(H2,5,6,8,9) |
Clave InChI |
RFKUZJDCLCWCDQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)NC(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12367790.png)
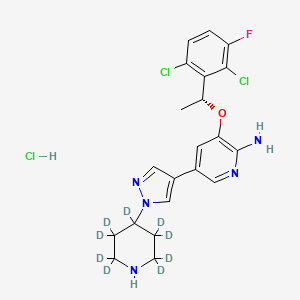
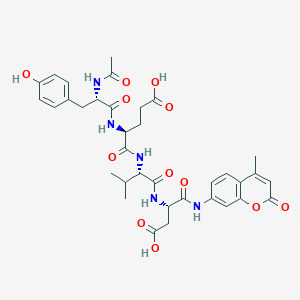
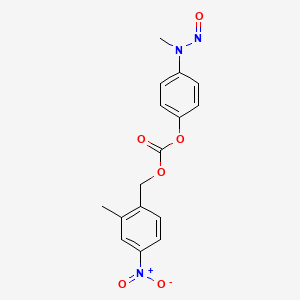
![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)



![2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B12367845.png)
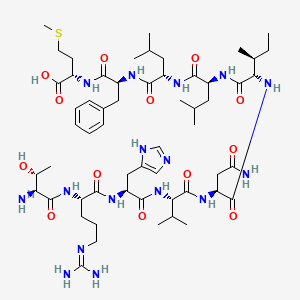
![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)
![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)
